molecular formula C9H10BrNS B12535160 Pyridine, 2-bromo-6-(3-butenylthio)- CAS No. 672263-62-6

Pyridine, 2-bromo-6-(3-butenylthio)-

Cat. No.: B12535160
CAS No.: 672263-62-6
M. Wt: 244.15 g/mol
InChI Key: NXFJQCOALQUWRU-UHFFFAOYSA-N
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Description

Pyridine, 2-bromo-6-(3-butenylthio)- is an organic compound that belongs to the class of halopyridines. This compound is characterized by the presence of a bromine atom at the 2-position and a 3-butenylthio group at the 6-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-bromo-6-(3-butenylthio)- typically involves the nucleophilic substitution of halopyridines with 3-butenylthiolate anions. One common method involves the reaction of 2,6-dibromopyridine with 3-butenylthiolate ions, which can be generated from divinyl sulfide and sodium in liquid ammonia . The reaction conditions usually require low temperatures and careful control of the reactant addition to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of Pyridine, 2-bromo-6-(3-butenylthio)- may involve large-scale synthesis using similar nucleophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-bromo-6-(3-butenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines, while oxidation reactions may yield sulfoxides or sulfones.

Scientific Research Applications

Pyridine, 2-bromo-6-(3-butenylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-bromo-6-(3-butenylthio)- involves its interaction with molecular targets through its functional groups. The bromine atom and the 3-butenylthio group can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halopyridines and pyridine derivatives with different substituents at the 2- and 6-positions. Examples include 2-bromo-6-methylpyridine and 2-chloro-6-(3-butenylthio)pyridine .

Uniqueness

Pyridine, 2-bromo-6-(3-butenylthio)- is unique due to the presence of both a bromine atom and a 3-butenylthio group, which confer specific reactivity and binding properties. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

672263-62-6

Molecular Formula

C9H10BrNS

Molecular Weight

244.15 g/mol

IUPAC Name

2-bromo-6-but-3-enylsulfanylpyridine

InChI

InChI=1S/C9H10BrNS/c1-2-3-7-12-9-6-4-5-8(10)11-9/h2,4-6H,1,3,7H2

InChI Key

NXFJQCOALQUWRU-UHFFFAOYSA-N

Canonical SMILES

C=CCCSC1=NC(=CC=C1)Br

Origin of Product

United States

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